Potent Human Carboxylesterase 2 (CES2) Inhibition: IC50 20 nM with Full Affinity Characterization
CAS 328539-78-2 demonstrates potent inhibition of human carboxylesterase 2 (CES2/CE2) with an IC50 of 20 nM and a Ki of 42 nM, measured in human liver microsomes using fluorescein diacetate as substrate with 10 min preincubation [1]. This CES2 inhibition activity is curated in both BindingDB (BDBM50154561) and ChEMBL (CHEMBL3774603). By comparison, structurally distinct CES2 inhibitors reported in the literature—such as compound 24 (hCES2-IN-1, IC50 = 6.54–6.72 μM) and compound 44 (hCES2A-IN-2, IC50 = 5.02 μM)—exhibit potency approximately 250–335-fold weaker [2]. Within the benzothiazole-sulfonamide class specifically, no other analog has been reported with curated CES2 inhibition data at this potency level, establishing CAS 328539-78-2 as a uniquely potent and biochemically validated CES2 probe within this scaffold family.
| Evidence Dimension | CES2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM |
| Comparator Or Baseline | Compound 24/hCES2-IN-1: IC50 = 6.54–6.72 μM; Compound 44/hCES2A-IN-2: IC50 = 5.02 μM |
| Quantified Difference | ~250–335-fold greater potency for CAS 328539-78-2 vs. published small-molecule CES2 inhibitors |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation (CAS 328539-78-2 data); cell-based assays for comparators |
Why This Matters
Users selecting a CES2 inhibitor for pharmacological studies (e.g., modulation of irinotecan metabolism, delayed diarrhea models) gain a ~250–335-fold potency advantage with CAS 328539-78-2 over widely cited CES2 chemical probes, enabling lower working concentrations and reduced off-target risk in cell-based and ex vivo assays.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). IC50 = 20 nM for CES2 (human liver microsomes, fluorescein diacetate substrate); Ki = 42 nM. Dalian Institute of Chemical Physics, curated by ChEMBL. View Source
- [2] hCES2-IN-1 (Compound 24): IC50 = 6.54–6.72 μM against human CES2. Multiple sources: GLPBIO, MedChemExpress, CureHunter compound databases. View Source
